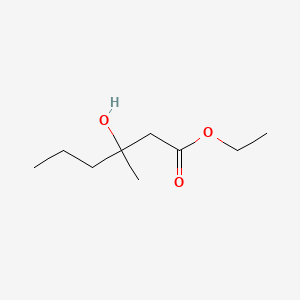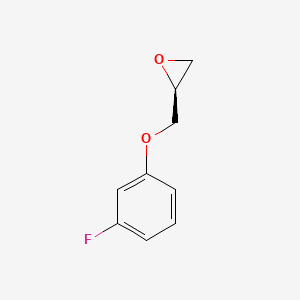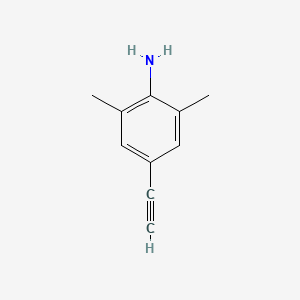
4-Ethynyl-2,6-dimethylaniline
Descripción general
Descripción
4-Ethynyl-2,6-dimethylaniline is a chemical compound with the molecular formula C10H11N . It is also known as 1-Ethynyl-4-dimethylaniline or 4-Dimethylaminophenylacetylene . This compound features an ethynyl group (C≡C) attached to a dimethylaniline moiety. The presence of both aromatic and alkyne functionalities makes it interesting for various applications .
Synthesis Analysis
4-Ethynyl-2,6-dimethylaniline can be prepared via hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . The reaction involves replacing the hydroxy group with an ethynyl group.Molecular Structure Analysis
The molecular formula of 4-Ethynyl-2,6-dimethylaniline is C10H11N . It consists of a benzene ring substituted with two methyl groups (dimethylaniline) and an ethynyl group (C≡C) at the 4-position. The molecular weight is approximately 145.20 g/mol .Chemical Reactions Analysis
- [2+2] Cycloaddition - Retro-Electrocyclization (CA-RE) Reaction : 4-Ethynyl-2,6-dimethylaniline reacts with tetracyanoethylene (TCNE) in a [2+2] cycloaddition to form a cyclobutene intermediate. Subsequently, the retro-electrocyclization leads to the formation of a butadiene product (TCBD) (Scheme 1) . The reaction is atom-economic and yields the desired product selectively. Other Synthetic Applications : 4-Ethynyl-2,6-dimethylaniline can be used to synthesize copper(I) arylacetylide, N,N-dimethyl-4-(3-pyridinylethynyl)aniline, and other related compounds .
Aplicaciones Científicas De Investigación
Crystal Engineering with Ethynylbenzenes
4-Ethynyl-2,6-dimethylaniline has been studied for its crystal and molecular structures. Batsanov et al. (2006) explored its phase transition and molecular linking in crystals, highlighting its significance in crystal engineering (Batsanov et al., 2006).
Push-Pull Chromophores
Jayamurugan et al. (2011) investigated the use of 4-ethynyl-2,6-dimethylaniline in creating highly functionalized 6,6-dicyanopentafulvene, a significant component in the development of new chromophores with charge-transfer bands (Jayamurugan et al., 2011).
Metallophthalocyanine-Gold Nanoparticle Hybrids
Farajzadeh et al. (2022) synthesized new compounds using 4-2-(4-ethynyl-N,N-dimethylaniline)pthalonitrile, indicating its potential as a biological agent in the design of metallophthalocyanine-gold nanoparticle hybrids (Farajzadeh et al., 2022).
Propiedades
IUPAC Name |
4-ethynyl-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6H,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBDBQILQSJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441971 | |
| Record name | 4-ETHYNYL-2,6-DIMETHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-2,6-dimethylaniline | |
CAS RN |
255850-24-9 | |
| Record name | 4-ETHYNYL-2,6-DIMETHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



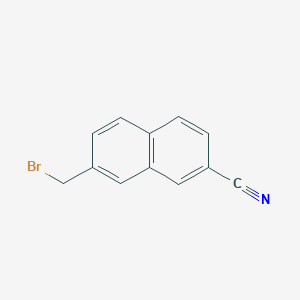
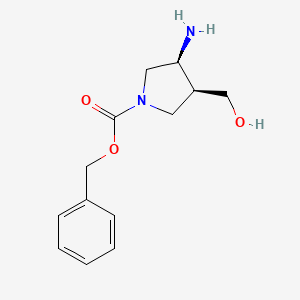
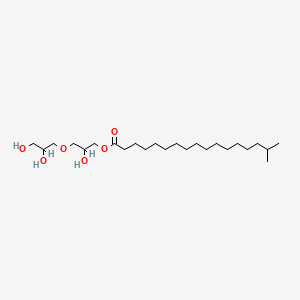
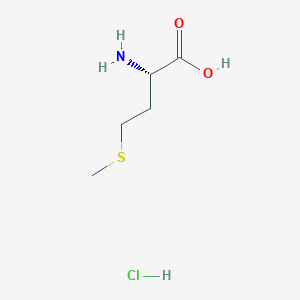
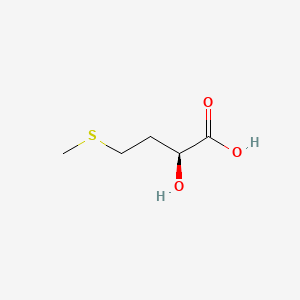
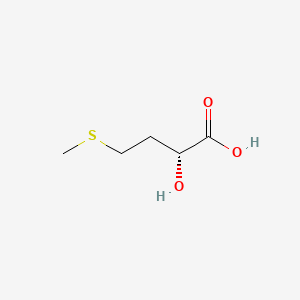
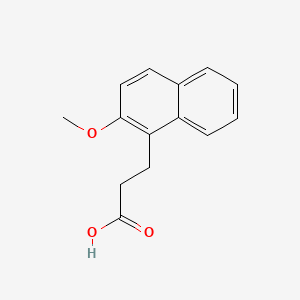
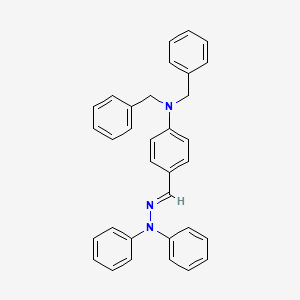
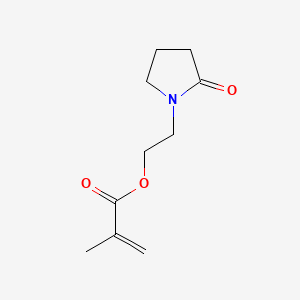
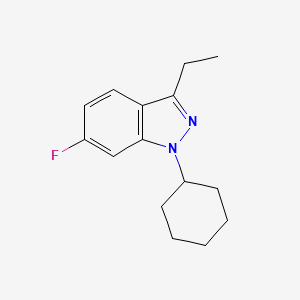
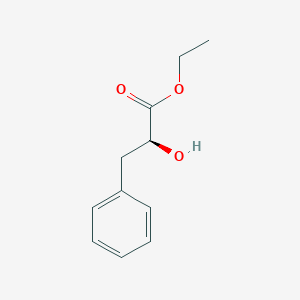
![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)
